
(E)-Metominostrobin
Overview
Description
(E)-Metominostrobin (IUPAC name: (2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide; CAS 133408-50-1) is a systemic strobilurin fungicide developed by Shionogi Pharmaceuticals (now part of Bayer CropScience) . It is primarily used to control rice blast (Magnaporthe oryzae) and other fungal pathogens in crops such as soybeans, wheat, and corn . Its mode of action involves inhibition of mitochondrial respiration by binding to the Qo site of cytochrome bc1 complex (Complex III), disrupting energy production in fungi .
Preparation Methods
The synthesis of metominostrobin involves several key steps:
Acylation: Diphenyl ether is reacted to form 2-(phenoxyl)benzoyl cyanide.
Hydrolyzation: The cyanide compound is hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxylbenzene)-2-oxoacetamide.
Oximation: The oxoacetamide reacts with hydroxylamine to form an oxime compound.
Methylation: The oxime compound is methylated to produce metominostrobin.
Industrial production methods have optimized these steps to improve yield and reduce the use of toxic chemicals, making the process safer and more efficient .
Chemical Reactions Analysis
(E)-Metominostrobin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert it back to its precursor amides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyimino group.
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation and dimethyl sulfate for methylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Fungicide for Crop Protection
- Target Diseases : (E)-Metominostrobin is primarily effective against the rice blast disease caused by Magnaporthe oryzae and other fungal pathogens such as Pyricularia oryzae, powdery mildew, and leaf rust. Its systemic action allows it to be absorbed and translocated throughout the plant, providing comprehensive protection against fungal infections .
- Impact on Crop Yield : By controlling these diseases, this compound significantly enhances crop yield and quality. Studies have shown that its application leads to healthier plants and increased productivity in rice farming .
Mechanism of Action
- This compound functions by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, preventing electron transfer and ATP production, which ultimately leads to fungal cell death. This mechanism is similar to that of other strobilurin fungicides, making it a valuable tool for managing resistant strains of fungi.
Scientific Research Applications
Biological Studies
- Fungal Metabolism Research : The compound serves as a model for studying fungal respiration and metabolic pathways. Its ability to inhibit mitochondrial function allows researchers to explore the biochemical processes involved in fungal growth and resistance mechanisms .
- Development of New Fungicides : Research efforts are ongoing to modify the structure of this compound to create new compounds that can overcome resistance in fungal pathogens. This includes hybrid compounds that combine its structure with other fungicidal pharmacophores .
Environmental Science
- Degradation Pathways : Studies investigating the environmental impact of this compound focus on its degradation pathways in soil and water. Understanding these pathways is crucial for developing bioremediation strategies and assessing the compound's ecological footprint .
Analytical Chemistry
Reference Standard
- In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques. Its detection and quantification are essential for monitoring fungicide residues in agricultural products and environmental samples.
Toxicological Studies
Safety Assessments
- Toxicological evaluations indicate that this compound has an oral LD50 of 708 mg/kg in rats, with higher dermal and inhalation toxicity levels. These studies are vital for ensuring safe application practices in agricultural settings.
Summary Table of Applications
Application Area | Details |
---|---|
Agriculture | Control of rice blast disease, increased crop yield and quality |
Biological Research | Studies on fungal metabolism, development of new fungicides |
Environmental Science | Research on degradation pathways and ecological impact |
Analytical Chemistry | Used as a reference standard for chromatographic detection |
Toxicology | Safety assessments for agricultural use |
Mechanism of Action
(E)-Metominostrobin acts by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex, blocking electron transfer and disrupting energy production . This inhibition leads to the accumulation of reactive oxygen species, causing cell damage and death. The compound moves acropetally and basipetally within the plant, providing both curative and protective effects .
Comparison with Similar Compounds
Key Features:
- Chemical Structure: Comprises three components: Pharmacophore: Methyl (E)-β-methoxyiminoacetate moiety. Aromatic bridge: 2-phenoxyphenyl group. Side chain: Methylamide group .
- Molecular Formula : C16H16N2O3 (molecular weight: 284.31) .
- Residual Activity : Up to 50 days, allowing application to foliage or paddy water .
Structural Comparison with Strobilurin Analogues
Strobilurins share a conserved pharmacophore but differ in side chains and aromatic bridges. Below is a structural and functional comparison:
*RF: Resistance Factor (EC50 mutant/EC50 wild-type).
Key Observations :
- Metominostrobin’s 2-phenoxyphenyl bridge distinguishes it from azoxystrobin (cyanophenyl) and pyraclostrobin (biphenyl) .
- Unlike pyraclostrobin, metominostrobin lacks halogen atoms (e.g., chlorine), reducing environmental persistence but limiting broad-spectrum efficacy .
- Metyltetraprole, a newer QoI, exhibits superior activity against resistant strains (e.g., G137R, L299F Cytb mutations) compared to metominostrobin (RF > 3.0 in most cases) .
Biochemical Interactions and Resistance
Strobilurins bind to the Qo site of cytochrome bc1, but structural variations affect binding affinity:
- Ligand-Protein Interactions: Metominostrobin shows fewer hydrophobic interactions with Gly-143 (CA-Gly143) compared to azoxystrobin and pyraclostrobin, correlating with lower efficacy against resistant strains .
- Resistance Mechanisms: Pathogens with Cytb mutations (e.g., G143S) exhibit reduced binding. Metominostrobin’s RF values exceed 3.0 for most mutants (e.g., L299F in Podosphaera tritici), while metyltetraprole maintains RF < 3.0 .
Market and Application Comparison
Parameter | This compound | Azoxystrobin | Pyraclostrobin |
---|---|---|---|
Primary Crops | Rice, soybeans | Cereals, vegetables | Fruits, vegetables |
Market Share (2025) | ~12% (Asia-Pacific dominant) | ~35% (Global leader) | ~20% |
Price (USD/kg) | 180–200 | 150–170 | 160–180 |
Residual Activity | 50 days | 30–40 days | 45 days |
Market Drivers :
- Metominostrobin’s niche dominance in rice-growing regions (90% of global rice production in Asia-Pacific) .
- Azoxystrobin’s broad-spectrum activity drives higher adoption in diverse crops .
Biological Activity
(E)-Metominostrobin, chemically known as (E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide, is a synthetic compound belonging to the strobilurin class of fungicides. It has gained attention for its significant antifungal activity, particularly against rice blast disease caused by Magnaporthe oryzae. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various fungal pathogens, and relevant research findings.
- Molecular Formula : C₁₆H₁₆N₂O₃
- Molecular Weight : 284.31 g/mol
- Water Solubility : 0.128 g/L at 20 °C
- Melting Point : 88.8 °C
- Toxicity : Oral LD50 in rats is 708 mg/kg; dermal toxicity exceeds 2000 mg/kg .
This compound operates primarily by inhibiting mitochondrial respiration in fungi. It blocks electron transport in the cytochrome bc1 complex, leading to disrupted ATP production and ultimately causing cell death. This mechanism is similar to that of other strobilurin fungicides, which makes it effective against a range of fungal pathogens .
Efficacy Against Specific Pathogens
- Rice Blast Disease :
- Other Fungal Pathogens :
Comparative Analysis with Other Fungicides
The following table compares this compound with other strobilurin fungicides:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
(Z)-Metominostrobin | C₁₆H₁₆N₂O₃ | Similar to this compound | Different stereochemistry affects activity |
Azoxystrobin | C₁₈H₁₈N₂O₄ | Inhibits mitochondrial respiration | Broader spectrum against various fungi |
Pyraclostrobin | C₁₇H₁₈N₂O₃ | Disrupts electron transport | Effective against a wide range of pathogens |
Trifloxystrobin | C₁₈H₁₈F₃N₂O₄ | Inhibits mitochondrial respiration | Contains fluorine substituents |
This compound stands out due to its specific action against rice blast disease and its unique chemical structure that differentiates it from other strobilurin fungicides .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- A study highlighted its effectiveness in controlling rice sheath blight caused by Rhizoctonia solani. The compound was shown to significantly reduce respiratory activity in the fungus, indicating potent antifungal properties .
- Another investigation focused on the compound's impact on conidial germination and appressorium formation in Magnaporthe oryzae, demonstrating that treatment with this compound led to a marked reduction in these critical processes, thereby hindering the pathogen's ability to infect host plants .
Q & A
Basic Research Questions
Q. What is the recommended synthesis pathway for (E)-Metominostrobin, and what critical reaction parameters influence stereochemical purity?
- Methodological Answer : The synthesis involves three steps:
Step 1 : Diphenyl ether reacts with dimethyl oxalate in toluene with a catalyst to form methyl-oxo-(2-methylphenyl)acetate.
Step 2 : Intermediate reacts with methylamine to yield 2-(phenoxy)phenylglyoxylate-O-methyloxime.
Step 3 : Final reaction with methylamine in toluene produces this compound .
- Critical Parameters : Temperature control (<60°C) minimizes isomerization risks. Catalyst selection (e.g., LiOH) and solvent purity (toluene) ensure yield and stereochemical fidelity. Monitor reaction time (8–12 hours) to avoid byproducts .
Q. How does this compound’s mode of action differ from other strobilurin fungicides?
- Methodological Answer : this compound inhibits mitochondrial respiration by binding to the Qo site of cytochrome bc₁ complex, disrupting electron transfer. Unlike other strobilurins, its (E)-isomer configuration enhances binding specificity, reducing non-target effects. Validate mode-of-action studies using in vitro mitochondrial assays and comparative molecular docking simulations .
Q. What analytical standards and storage conditions are recommended for this compound in residue analysis?
- Methodological Answer : Use certified reference materials (e.g., 10 mg/L standard solutions in acetonitrile) stored at 0–6°C to prevent degradation. For HPLC or LC-MS/MS analysis, employ isotopically labeled internal standards (e.g., deuterated analogs) to correct matrix effects in agricultural samples .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce Z-isomer contamination?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst concentration (LiOH vs. NaOH), solvent ratios (toluene:THF), and reaction temperatures. Use HPLC-PDA to quantify (E)/(Z) isomer ratios .
- Stereochemical Control : Introduce chiral auxiliaries during oxime formation or employ kinetic resolution via crystallization. Validate purity with chiral-phase chromatography .
Q. What advanced chromatographic techniques are most effective for quantifying this compound in environmental matrices, and how are co-eluting agrochemicals resolved?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Set MRM transitions for m/z 285→213 (quantifier) and 285→171 (qualifier) .
- Interference Mitigation : Apply tandem mass spectrometry (MS/MS) with differential fragmentation or employ post-column derivatization for selectivity. Validate recovery rates (70–120%) in soil/water matrices using spike-and-recovery experiments .
Q. How should contradictory data on this compound’s field efficacy against Magnaporthe oryzae (rice blast) be reconciled?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from peer-reviewed field trials (≥10 studies) using random-effects models. Adjust for confounding variables (e.g., application timing, rainfall) and assess heterogeneity via I² statistics .
- Controlled Replication : Conduct dose-response studies under standardized conditions (e.g., ISO 1750:2023). Compare EC₅₀ values across geographic isolates to identify resistance mechanisms .
Q. What methodologies are recommended for studying this compound’s environmental persistence and non-target organism toxicity?
- Methodological Answer :
- Persistence Studies : Use OECD 307 guidelines for soil half-life determination. Employ LC-MS/MS to track degradation products (e.g., phenoxybenzaldehyde) under aerobic/anaerobic conditions .
- Ecotoxicology : Conduct acute/chronic toxicity assays (OECD 201/211) on Daphnia magna or Aliivibrio fischeri. Apply probabilistic risk assessment (EPA Tier II) to model aquatic exposure thresholds .
Q. Methodological Resources for Data Interpretation
- Statistical Analysis : Use mixed-effects models (R/Brms) to account for nested experimental designs. Report 95% confidence intervals and effect sizes (Cohen’s d) for biological replicates .
- Reproducibility : Document synthesis protocols per Beilstein Journal guidelines, including raw NMR/HPLC data in supplementary materials .
- Open Science : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with metadata compliant with EC General Recommendations .
Properties
IUPAC Name |
(2E)-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-17-16(19)15(18-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3,(H,17,19)/b18-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRDDUVRXCDBN-OBGWFSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057959 | |
Record name | Metominostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133408-50-1 | |
Record name | Metominostrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133408-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metominostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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